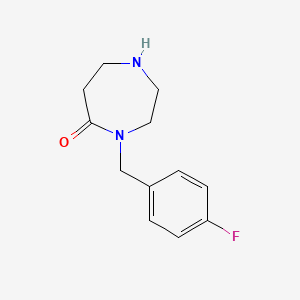

4-(4-Fluorobenzyl)-1,4-diazepan-5-one

説明

特性

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBAOLHKQDTRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic route to 4-(4-fluorobenzyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with a diazepane precursor. The key steps are:

- Starting Materials : 4-fluorobenzylamine and a suitable 1,4-diazepan-5-one precursor or intermediate.

- Reaction Medium : Commonly used solvents include dichloromethane and ethanol, which provide an appropriate environment for the reaction.

- Catalysts : Palladium on carbon (Pd/C) is often employed to facilitate hydrogenation or coupling steps if necessary.

- Reaction Conditions : Reflux conditions are typically applied to ensure complete conversion of starting materials and to drive the reaction to completion.

This approach allows for the selective attachment of the 4-fluorobenzyl group to the diazepane ring, forming the target compound. The hydrochloride salt form is often isolated for enhanced stability and handling.

Industrial Production Methods

On an industrial scale, the synthesis of 4-(4-fluorobenzyl)-1,4-diazepan-5-one hydrochloride is optimized for efficiency and yield through:

- Continuous Flow Reactors : These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, enhancing reproducibility and scalability.

- Automated Systems : Automation facilitates consistent product quality by maintaining strict control over reagent addition, mixing, and reaction monitoring.

- Process Optimization : Parameters are fine-tuned to minimize by-products and maximize yield, often involving solvent recycling and catalyst recovery.

This industrial methodology ensures that the compound can be produced in large quantities with high purity, suitable for pharmaceutical or specialty chemical applications.

Chemical Reaction Analysis Related to Preparation

The compound’s synthesis and subsequent chemical modifications can involve several types of reactions:

| Reaction Type | Common Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic medium | Formation of ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4), dry ether | Conversion to amines or alcohols |

| Nucleophilic Substitution | Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK) | Substituted benzyl derivatives |

These reactions highlight the versatility of the diazepan-5-one scaffold and allow for further functionalization or derivatization after initial synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Fluorobenzylamine, diazepane precursor |

| Solvents | Dichloromethane, ethanol |

| Catalysts | Palladium on carbon (Pd/C) |

| Reaction Conditions | Reflux, controlled temperature |

| Industrial Methodology | Continuous flow reactors, automated systems |

| Product Form | Hydrochloride salt |

| Key Reactions | Condensation, substitution, reduction, oxidation |

Research Findings and Notes

- The fluorine atom on the benzyl group enhances lipophilicity, which is beneficial for biological activity and binding affinity in medicinal chemistry contexts.

- The diazepane ring provides structural stability and is a versatile scaffold for further chemical modification.

- Studies have demonstrated that this compound serves as a valuable building block for more complex molecules, particularly in drug design targeting neurological and oncological diseases.

- Industrial synthesis emphasizes scalability and reproducibility, leveraging modern flow chemistry techniques to meet research and commercial demands.

化学反応の分析

Types of Reactions

4-(4-Fluorobenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Chemical Properties and Structure

4-(4-Fluorobenzyl)-1,4-diazepan-5-one is characterized by a diazepane ring with a fluorobenzyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its biological activity. Its molecular formula is with a molecular weight of 258.72 g/mol.

Medicinal Chemistry

- Drug Development : The compound is being explored as a lead molecule for developing therapeutic agents targeting neurological disorders. Its ability to interact with beta-secretase 1 suggests potential applications in Alzheimer's disease treatment by modulating amyloid beta production.

Biological Research

- Biochemical Probes : It serves as a biochemical probe to study cellular interactions and pathways. Its unique structure allows researchers to investigate the effects of diazepane derivatives on various biological targets .

Industrial Applications

- Synthesis of Complex Molecules : The compound acts as a building block in synthesizing more complex chemical entities used in pharmaceuticals and specialty chemicals.

In Vitro Studies

Research has demonstrated significant biological activity of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one:

- Anticancer Activity : In vitro studies have shown efficacy against various cancer cell lines, particularly breast cancer. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast Cancer) | 18 |

| Olaparib (Control) | MCF-7 | 57.3 |

The compound exhibited lower IC50 values compared to established drugs, indicating its potential as an effective anticancer agent.

Enzymatic Inhibition

The compound has shown promise in inhibiting lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis. This inhibition suggests further therapeutic potential in drug design.

Anticancer Properties Study

A recent study investigated the effects of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one on breast cancer cells. The results indicated that the compound significantly enhanced apoptosis markers while inhibiting cell proliferation. Techniques such as flow cytometry and Western blotting were employed to assess apoptosis rates and protein expression levels.

Pharmacological Characterization

Another study focused on the pharmacological characterization of related compounds. It emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity profiles. These insights are crucial for guiding future drug development efforts involving diazepane derivatives .

作用機序

The mechanism of action of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the diazepane ring provides structural stability. The ketone functional group may participate in hydrogen bonding or other interactions that modulate the compound’s activity.

類似化合物との比較

Key Observations :

- Substituent Effects : The fluorobenzyl group in the target compound introduces electronegativity and steric effects, enhancing receptor-binding specificity compared to methyl or methoxy analogs .

- Positional Isomerism : Substitution at the diazepane’s C4 (vs. N1 in 1-benzyl derivatives) alters ring conformation, affecting interactions with hydrophobic pockets in target proteins .

- Simpler Analogs : The 4-methyl derivative (C₆H₁₂N₂O) lacks aromaticity, reducing molecular weight and complexity, making it a precursor for further functionalization .

Docking and Computational Studies

Molecular docking using programs like GOLD () reveals that the fluorobenzyl group’s size and electronegativity improve binding affinity to the A2A adenosine receptor compared to bulkier substituents (e.g., coumarin-tethered analogs in ). The dimethylaminoethyl variant () shows enhanced solubility but reduced target specificity due to its basic side chain .

生物活性

4-(4-Fluorobenzyl)-1,4-diazepan-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a fluorobenzyl group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 222.26 g/mol. The diazepane moiety is common in pharmacologically active compounds, enhancing its potential as a therapeutic agent.

Target Interaction

The primary biological target for 4-(4-Fluorobenzyl)-1,4-diazepan-5-one is beta-secretase 1 (BACE1) . This enzyme plays a crucial role in the amyloidogenic pathway, which is implicated in Alzheimer's disease through the production of beta-amyloid peptides. By inhibiting BACE1, the compound may reduce the formation of these peptides, potentially offering neuroprotective effects.

Biochemical Pathways

The interaction with BACE1 suggests that 4-(4-Fluorobenzyl)-1,4-diazepan-5-one could influence several biochemical pathways related to neurodegeneration and cognitive function. This compound's ability to modulate these pathways is under investigation for its therapeutic potential in treating Alzheimer's disease and other neurodegenerative disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity due to the fluorobenzyl group may enhance absorption.

- Distribution : Its ability to cross the blood-brain barrier is critical for central nervous system (CNS) effects.

- Metabolism : Initial studies indicate metabolic pathways involving oxidation and reduction reactions typical for diazepane derivatives.

- Elimination : Further research is needed to establish the elimination half-life and routes .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one:

Inhibition of BACE1 Activity

A study demonstrated that this compound exhibited significant inhibitory activity against BACE1, which was measured using an enzyme assay. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was determined to be in the low micromolar range, indicating potent activity .

Neuroprotective Effects

In vitro studies using neuronal cell lines showed that treatment with 4-(4-Fluorobenzyl)-1,4-diazepan-5-one resulted in decreased levels of beta-amyloid peptide accumulation. This suggests a potential neuroprotective effect that could be beneficial in models of Alzheimer's disease .

Comparative Biological Activity Table

| Compound | Target | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one | BACE1 | Low micromolar | Inhibits beta-amyloid production |

| Zileuton | 5-LOX | 3 µM | Reduces leukotriene synthesis |

| Olaparib | PARP1 | 57.3 µM | Inhibits DNA repair mechanisms |

Q & A

Q. What are the established synthetic routes for 4-(4-Fluorobenzyl)-1,4-diazepan-5-one, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, fluorobenzylamine derivatives can react with diazepane precursors (e.g., 1,4-diazepan-5-one) under reflux conditions in polar aprotic solvents (e.g., dichloromethane or ethanol) with catalysts like palladium on carbon . Key parameters include:

- Temperature : 60–80°C for reflux.

- Catalysts : Pd/C for hydrogenation or acid/base catalysts for substitution.

- Purification : Column chromatography (silica gel) or recrystallization.

Industrial-scale methods may employ continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., fluorobenzyl group at C4 of the diazepane ring) .

- X-ray Crystallography : Single-crystal diffraction resolves bond angles and stereochemistry. SHELX software refines structural models, ensuring accuracy in bond lengths (e.g., C–F: ~1.35 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12H14FN2O, MW 233.25 g/mol).

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound's interaction with neurotransmitter receptors or enzymes in vitro?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-labeled antagonists) quantify affinity (Ki) for targets like GABA receptors, common in benzodiazepine derivatives .

- Enzyme Inhibition : Beta-secretase 1 (BACE1) assays measure IC50 via fluorescence resonance energy transfer (FRET) substrates.

- Cell-Based Assays : Apoptosis in cancer cell lines (e.g., MCF-7) assessed via flow cytometry (Annexin V/PI staining) .

Q. How can researchers reconcile conflicting data regarding the compound's biological activity across different studies?

- Methodological Answer :

- Standardized Protocols : Use uniform assay conditions (e.g., pH, temperature, cell passage number).

- Structural Validation : Cross-validate purity (>95% by HPLC) and stereochemistry (via X-ray ).

- Data Normalization : Report activity relative to positive controls (e.g., Olaparib for anticancer assays).

Q. What methodologies are employed in SAR studies to modify the diazepane scaffold for enhanced target affinity?

- Methodological Answer :

- Substituent Variation : Replace the fluorobenzyl group with chloro-/methoxy-benzyl derivatives to assess electronic effects .

- Ring Modifications : Introduce methyl groups to the diazepane ring to alter steric hindrance and solubility (logP) .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。